Tandutinib (MLN518) HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tandutinib (MLN518, CT53518) is a potent antagonist of FLT3 with an IC50 value of 0.22 μM.
科学的研究の応用
Treatment of Acute Myelogenous Leukemia (AML) and Myelodysplastic Syndrome (MDS)
Tandutinib shows potential as a treatment for AML and MDS, particularly in cases with FLT3 internal tandem duplication (ITD) mutations, which are often associated with poor prognosis. It has been observed to inhibit phosphorylation of FLT3 in leukemic blasts and show evidence of antileukemic activity (DeAngelo et al., 2006).
Metabolic Stability Evaluation
A study established an efficient LC-MS/MS method for Tandutinib quantification to evaluate its metabolic stability. The findings suggested good bioavailability for Tandutinib, based on its moderate extraction ratio (Attwa et al., 2020).
Application in Glioblastoma Treatment
Research has been conducted on Tandutinib’s effectiveness in treating glioblastoma, particularly its ability to inhibit platelet-derived growth factor receptor-β, a key factor in gliomagenesis. The results showed that Tandutinib could distribute into the brain following oral administration and achieve concentrations within the tumor that exceed plasma concentrations (Batchelor et al., 2016).
Reversal of Multidrug Resistance
Tandutinib has been found to reverse ABC transporter-mediated multidrug resistance, particularly through inhibition of the efflux activity of MRP7/ABCC10, a transporter known to decrease the intracellular concentration of antineoplastic drugs (Deng et al., 2013).
Potential in Colon Cancer Treatment
Tandutinib inhibits the Akt/mTOR signaling pathway, which is important in colon cancer growth. It has been shown to inhibit phosphorylation of c-Kit, Akt, mTOR, and p70S6 kinase, and significantly inhibit the proliferation and colony formation ability of colon cancer cell lines (Ponnurangam et al., 2013).
Synergistic Effects with Chemotherapy
Tandutinib synergizes with cytarabine and/or daunorubicin in a sequence-independent manner, suggesting its potential to enhance antileukemic effects when combined with standard chemotherapy agents (Schittenhelm et al., 2006).
特性
分子式 |
C31H43ClN6O4 |
---|---|
分子量 |
599.16 |
同義語 |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。